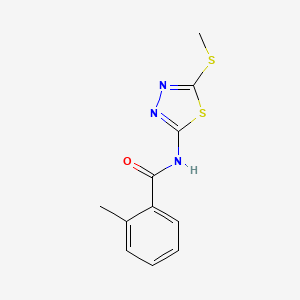
4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as compound X, and it is a potent inhibitor of a specific protein that plays a crucial role in various biological processes. The purpose of
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves the inhibition of a specific protein called protein X. This protein is involved in various biological processes, including cancer cell proliferation, inflammation, and angiogenesis. By inhibiting protein X, 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide can potentially reduce the growth and spread of cancer cells, reduce inflammation, and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide have been extensively studied. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the formation of new blood vessels. In vivo studies have also shown that this compound can reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide in lab experiments is its potent inhibitory activity against protein X. This compound can be used to study the role of protein X in various biological processes, including cancer cell proliferation, inflammation, and angiogenesis. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide. One potential direction is the development of more efficient synthesis methods that can increase the overall yield of this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in other diseases, including neurological disorders and infectious diseases. Finally, the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound can also be a potential future direction.
Synthesemethoden
The synthesis of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves several steps. The first step is the preparation of 6-oxo-3-(pyridin-3-yl)pyridazine, which is achieved by reacting 3-aminopyridine with ethyl acetoacetate. The resulting product is then reacted with 4-fluorobenzoyl chloride to obtain 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific protein that plays a crucial role in various biological processes, including cancer cell proliferation, inflammation, and angiogenesis. Therefore, this compound has been investigated as a potential treatment for various diseases, including cancer, inflammatory diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-5-3-13(4-6-15)18(25)21-10-11-23-17(24)8-7-16(22-23)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJMUGPIBBQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2623782.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)



![3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2623793.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)


![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)